molecular formula C21H18N4O5S2 B2851687 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 865176-24-5

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No. B2851687
CAS RN: 865176-24-5
M. Wt: 470.52
InChI Key: WKFQTFYHASDWFZ-LNVKXUELSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a benzothiazole derivative, which is a heterocyclic compound with a benzene ring fused to a thiazole ring. It also contains an allyl group, a sulfamoyl group, and a pyrrolidinone group. Benzothiazole derivatives have been studied for their potential biological activities .


Synthesis Analysis

While the exact synthesis of this compound is not available, benzothiazole derivatives are often synthesized via cyclization reactions involving aminothiophenols and halobenzenes . The allyl group, sulfamoyl group, and pyrrolidinone group could be introduced in subsequent steps.


Chemical Reactions Analysis

Benzothiazoles are known to undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Benzothiazoles have been studied for their potential anticancer, antimicrobial, and anti-inflammatory activities .

properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O5S2/c1-2-11-24-16-8-7-15(32(22,29)30)12-17(16)31-21(24)23-20(28)13-3-5-14(6-4-13)25-18(26)9-10-19(25)27/h2-8,12H,1,9-11H2,(H2,22,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKFQTFYHASDWFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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